![molecular formula C23H24ClN3O3S B2410979 6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1215793-13-7](/img/structure/B2410979.png)
6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride” is a complex organic molecule. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. Pyridine is a planar molecule that follows Huckel’s criteria for aromaticity . It is similar to benzene, with an N-atom replacing one of the C-H groups . The specific compound you mentioned likely has a complex three-dimensional structure due to the presence of multiple functional groups and a large number of atoms. Unfortunately, the exact molecular structure analysis for this compound is not available in the search results.Applications De Recherche Scientifique
Antimycobacterial Potential
- The compound, as part of a group of tetrahydrothieno[2,3-c]pyridine-3-carboxamides, has shown significant promise in the treatment of tuberculosis. A related compound was identified as notably potent against Mycobacterium tuberculosis (MTB), demonstrating higher activity than several standard drugs and exhibiting no cytotoxicity at certain concentrations. This highlights its potential as an effective antimycobacterial agent (Nallangi et al., 2014).
Antibacterial Activity
- Another study explored the synthesis of various tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, which were tested for their antibacterial properties. These compounds effectively inhibited the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli, though not Bacillus subtilis. The relationship between the compounds' electronic structure and their biological activity was also examined, offering insights into their antibacterial efficacy (Doshi et al., 2015).
Heterocyclic Synthesis
- The compound is part of a class of substances used in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. For instance, derivatives of this compound have been employed to create fused pyridothienopyrimidines, offering a wealth of possibilities for developing new therapeutic agents with diverse biological activities (Ahmed, 2003).
Inhibitor Development for Tuberculosis
- In tuberculosis research, derivatives of tetrahydrothieno[2,3-c]pyridine-3-carboxamide have been developed as inhibitors targeting Mycobacterium tuberculosis pantothenate synthetase. This approach, utilizing molecular hybridization from known antimycobacterial leads, has led to compounds with significant inhibitory activity against MTB and non-cytotoxic properties, offering potential pathways for new TB treatments (Samala et al., 2014).
Anticancer Applications
- Although detailed studies specific to 6-Ethyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride in cancer are not available, related compounds in the tetrahydrothieno[2,3-c]pyridine class have been investigated for their potential anticancer properties. These studies contribute to the broader understanding of the compound's therapeutic potential (Temple et al., 1983).
Propriétés
IUPAC Name |
6-ethyl-2-[(3-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S.ClH/c1-2-26-12-11-18-19(14-26)30-23(20(18)21(24)27)25-22(28)15-7-6-10-17(13-15)29-16-8-4-3-5-9-16;/h3-10,13H,2,11-12,14H2,1H3,(H2,24,27)(H,25,28);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSTTAYANCDEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
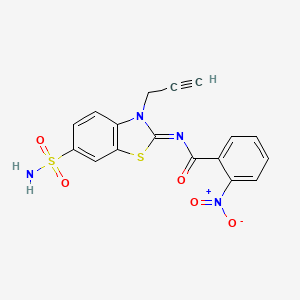
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3-cyanophenyl)acetamide](/img/structure/B2410906.png)
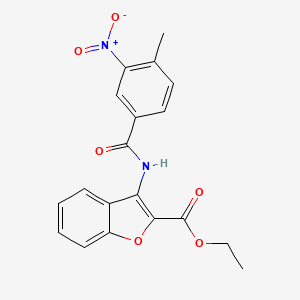

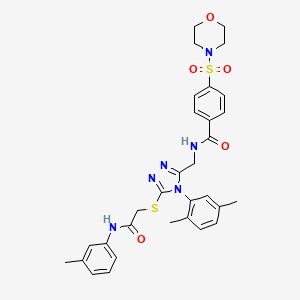
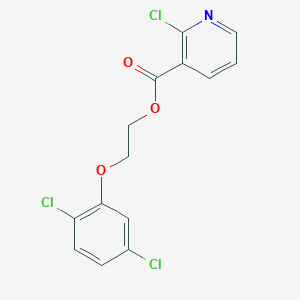
![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)
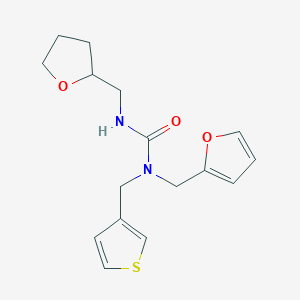
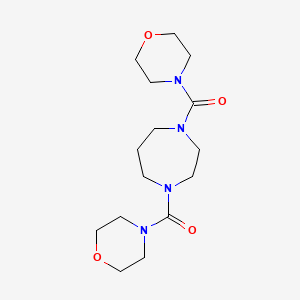
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2410919.png)